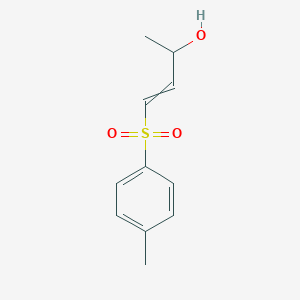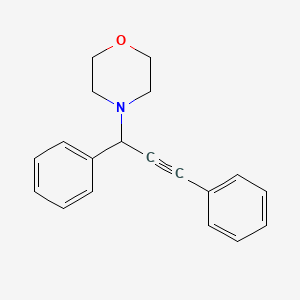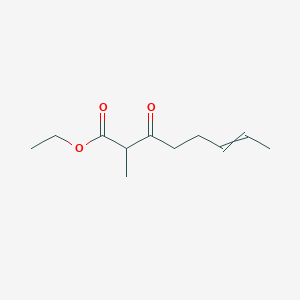![molecular formula C24H54OSiSn B14309058 Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]- CAS No. 114551-33-6](/img/structure/B14309058.png)
Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]-: is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a complex organic moiety, which includes a tributylstannyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]- typically involves the reaction of a silane precursor with a tributylstannyl hexyl ether. The reaction conditions often require the use of a catalyst and an inert atmosphere to prevent oxidation and other side reactions. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using specialized equipment to handle the sensitive nature of the reagents. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the high purity and yield of the final product.
化学反応の分析
Types of Reactions: Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The silane group can be oxidized to form silanols or siloxanes.
Reduction: The tributylstannyl group can participate in reduction reactions, often serving as a reducing agent.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tributylstannyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides, amines, or thiols are used under mild to moderate conditions.
Major Products: The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: In chemistry, Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]- is used as a precursor for the synthesis of complex organosilicon compounds. It serves as a building block in the preparation of functionalized silanes and siloxanes, which are important in materials science and catalysis.
Biology and Medicine: The compound’s unique reactivity makes it useful in the development of novel drug delivery systems and biocompatible materials. Its ability to form stable bonds with biological molecules allows for the creation of targeted therapies and diagnostic tools.
Industry: In the industrial sector, this compound is used in the production of advanced coatings, adhesives, and sealants. Its properties enhance the performance and durability of these materials, making them suitable for high-performance applications.
作用機序
The mechanism by which Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]- exerts its effects involves the interaction of its silane and tributylstannyl groups with various molecular targets. The silane group can form strong bonds with oxygen and nitrogen-containing compounds, while the tributylstannyl group can participate in radical reactions and serve as a reducing agent. These interactions enable the compound to modify surfaces, catalyze reactions, and stabilize reactive intermediates.
類似化合物との比較
Trimethylsilyl compounds: These compounds share the silane group but differ in the organic moiety attached to the silicon atom.
Tributylstannyl compounds: These compounds contain the tributylstannyl group but lack the silane functionality.
Uniqueness: Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]- is unique due to the combination of both silane and tributylstannyl groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds containing only one of these groups.
特性
CAS番号 |
114551-33-6 |
|---|---|
分子式 |
C24H54OSiSn |
分子量 |
505.5 g/mol |
IUPAC名 |
tert-butyl-dimethyl-(1-tributylstannylhexoxy)silane |
InChI |
InChI=1S/C12H27OSi.3C4H9.Sn/c1-7-8-9-10-11-13-14(5,6)12(2,3)4;3*1-3-4-2;/h11H,7-10H2,1-6H3;3*1,3-4H2,2H3; |
InChIキー |
TXVXRNDBWHPEJQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(O[Si](C)(C)C(C)(C)C)[Sn](CCCC)(CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)

![N-[(6-Oxooxan-2-yl)methyl]acetamide](/img/structure/B14309028.png)



![(E)-N-[(2-Methoxyphenyl)methylidene]glycine](/img/structure/B14309053.png)

![6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one](/img/structure/B14309057.png)

